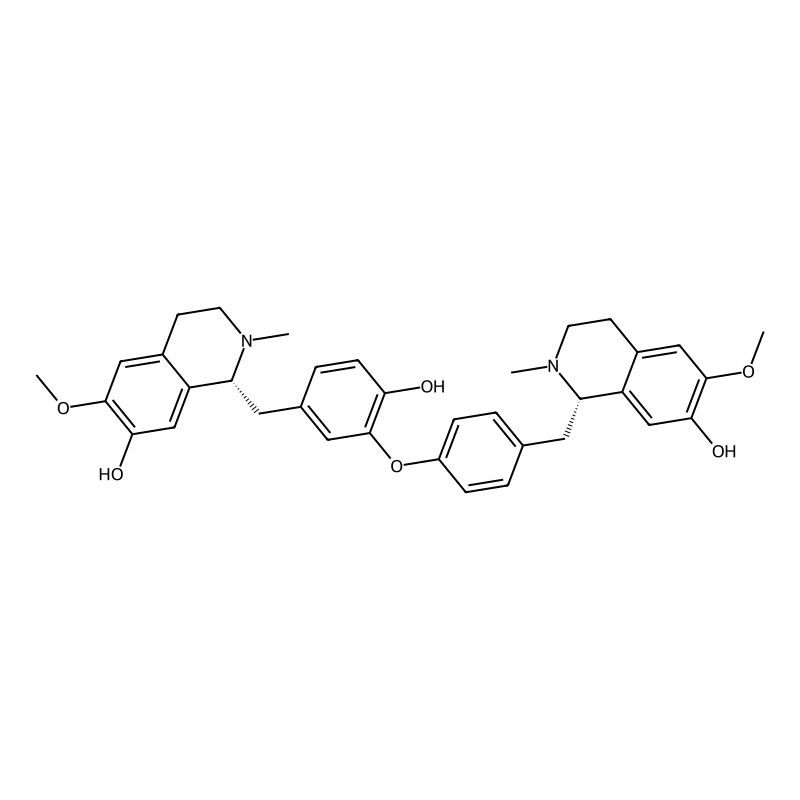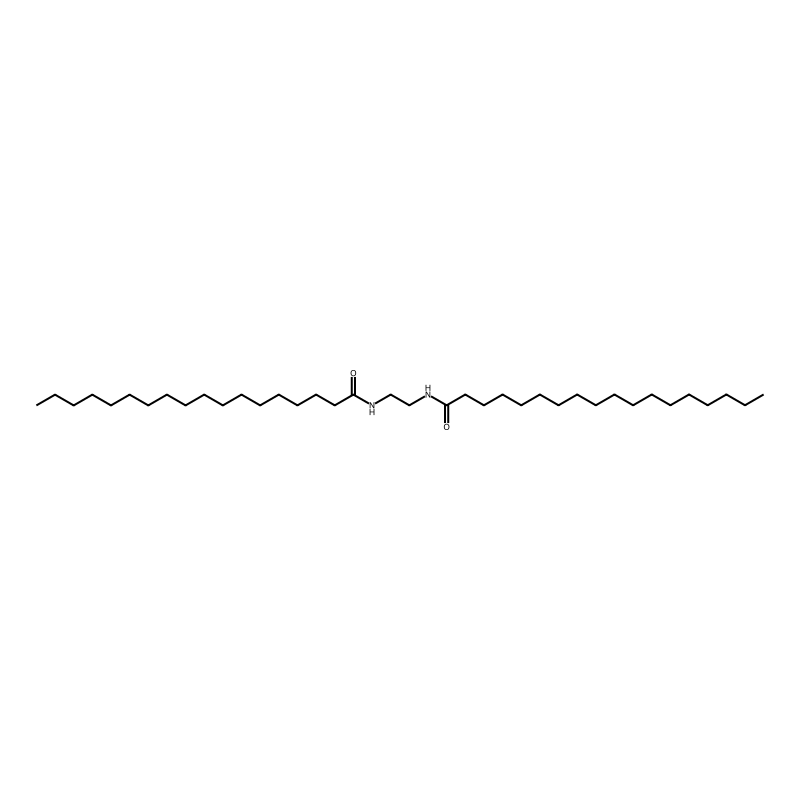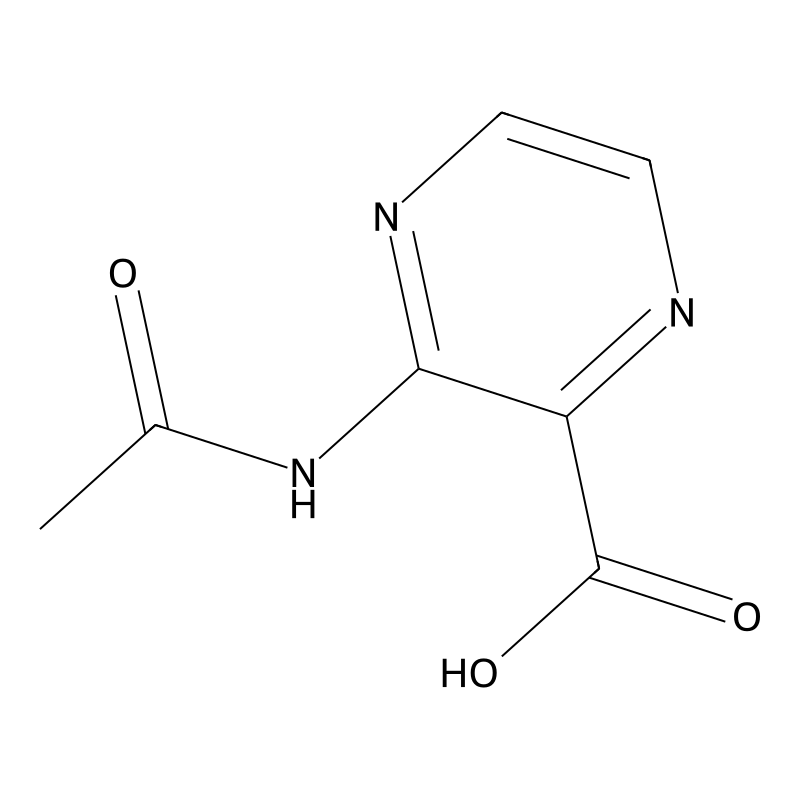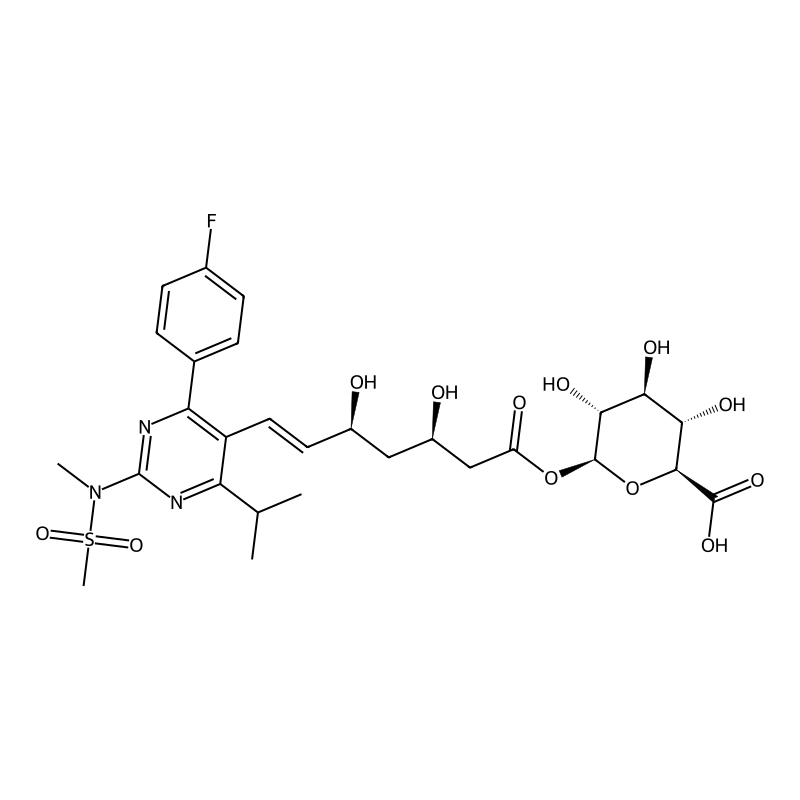2-Azabicyclo[2.2.2]octane-3-carboxylic acid
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure-2d/800/S2979987.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Drug Discovery
- 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- The methods of application involve various synthetic approaches to access this bicyclic architecture .
- The outcomes of these applications have highlighted its presence in the total synthesis of several target molecules .
Synthesis of Tropane Alkaloids
- The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- The outcomes of these applications have resulted in the enantioselective construction of the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Treatment of Various Disorders
- 2-Azabicyclo[2.2.2]octane-3-carboxylic acid derivatives and their salts have been used for the production of medicinal products intended for the treatment of arteritis, disorders of the cerebral circulation, migraine, and disorders of vision such as retinal disorders of vascular origin, diabetic retinopathy, chorioretinal atrophy, and chorioretinal degeneration .
- The methods of application or experimental procedures for this application are not specified in the source .
- The outcomes of these applications are also not specified in the source .
Biomass Valorization
- Researchers are focusing on the valorization of biomass-derived compounds through photochemical transformations . The 2-Azabicyclo[3.2.1]octane scaffold is being used in this research .
- The methods of application involve photochemical transformations and palladium-catalyzed reactions of aziridines .
- The outcomes of these applications are not specified in the source .
Synthesis of Cytisine-like Alkaloids
- The 2-Azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . It has been used in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- The methods of application involve various synthetic approaches to access this bicyclic architecture .
- The outcomes of these applications have resulted in the synthesis of several target molecules .
Biomass Valorization
- Researchers are focusing on the valorization of biomass-derived compounds through photochemical transformations . The 2-Azabicyclo[3.2.1]octane scaffold is being used in this research .
- The methods of application involve photochemical transformations and palladium-catalyzed reactions of aziridines .
- The outcomes of these applications are not specified in the source .
Synthesis of Cytisine-like Alkaloids
- The 2-Azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . It has been used in the synthesis of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- The methods of application involve various synthetic approaches to access this bicyclic architecture .
- The outcomes of these applications have resulted in the synthesis of several target molecules .
2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into a bicyclo[2.2.2]octane framework. Its molecular formula is , and it has a molecular weight of approximately 155.19 g/mol. The structure features a carboxylic acid group attached to the third carbon of the bicyclic system, contributing to its chemical reactivity and potential biological activity. This compound is notable for its unique bicyclic structure, which distinguishes it from other similar compounds in medicinal chemistry and organic synthesis .
- Intramolecular lactonization: This reaction can lead to the formation of cyclic esters, which are significant in organic synthesis.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in synthetic chemistry.
- Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic reactions, allowing for further functionalization of the molecule .
Several methods have been developed for synthesizing 2-azabicyclo[2.2.2]octane-3-carboxylic acid:
- Cyclization reactions: Utilizing appropriate precursors, cyclization can yield the bicyclic structure efficiently.
- Asymmetric synthesis: Some methods involve chiral catalysts or reagents to produce enantiomerically enriched forms of the compound.
- Functional group transformations: Starting from simpler bicyclic compounds, various functional groups can be introduced through established organic reactions .
The primary applications of 2-azabicyclo[2.2.2]octane-3-carboxylic acid include:
- Building blocks in organic synthesis: It serves as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.
- Research in drug development: Its structural properties make it a candidate for exploring new therapeutic agents .
- Chemical probes: The compound may be utilized in biological studies to investigate mechanisms of action related to its structural analogs .
Several compounds share structural similarities with 2-azabicyclo[2.2.2]octane-3-carboxylic acid:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 109583-12-2 | Enantiomeric form; potential biological activity |
| (R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 146144-65-2 | Enantiomeric form; similar properties |
| Decahydroisoquinoline-3-carboxylic acid | 82717-30-4 | Related bicyclic structure; potential medicinal uses |
| Decahydroisoquinoline-1-carboxylic acid | 169390-26-5 | Another analog with different position of carboxyl group |
| (3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid | 115238-58-9 | Structural variant; explored for biological activity |
The uniqueness of 2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific bicyclic framework and the presence of a nitrogen atom at the bridgehead position, which may confer distinct chemical reactivity and biological interactions compared to its analogs .








